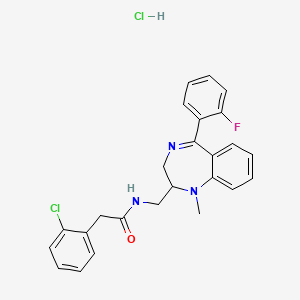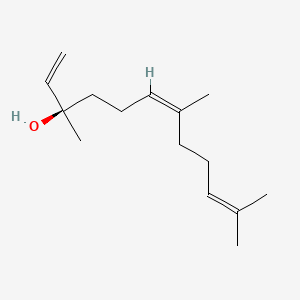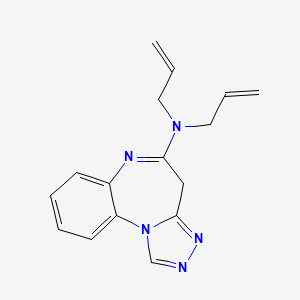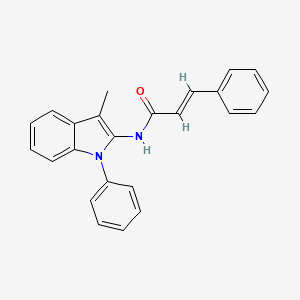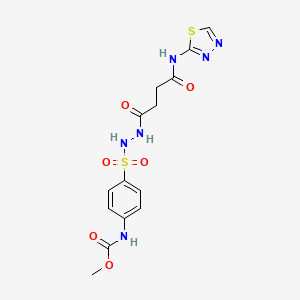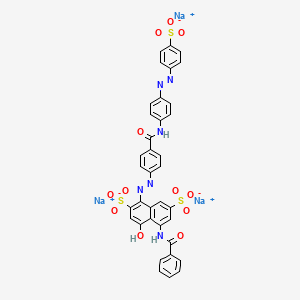
Tetrasodium 5,5'-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium 5,5’-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate) is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 5,5’-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate) involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalene derivatives under controlled pH conditions. The reaction is typically carried out in an aqueous medium with the presence of sodium nitrite and hydrochloric acid to facilitate the formation of diazonium salts. These salts then react with naphthalene derivatives to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors with precise temperature and pH control. The process involves continuous monitoring to ensure the purity and yield of the final product. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium 5,5’-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Tetrasodium 5,5’-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate) has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The compound exerts its effects primarily through its chromophoric azo groups, which absorb light at specific wavelengths, resulting in its characteristic color. The molecular targets include various substrates that interact with the azo groups, leading to changes in their electronic structure and color properties. The pathways involved in its action include electron transfer and resonance stabilization within the aromatic rings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium 5,5’-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(3-methylsalicylate)
- Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-morpholino-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
Uniqueness
Tetrasodium 5,5’-(ethylenebis((3-sulphonato-4,1-phenylene)-ONN-azoxy))bis(8-(phenylazo)naphthalene-2-sulphonate) is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its ability to undergo various chemical reactions while maintaining its chromophoric integrity makes it valuable in multiple applications.
Eigenschaften
CAS-Nummer |
93982-66-2 |
|---|---|
Molekularformel |
C46H30N8Na4O14S4 |
Molekulargewicht |
1139.0 g/mol |
IUPAC-Name |
tetrasodium;5-[[oxido-[4-[2-[4-[oxido-(4-phenyldiazenyl-6-sulfonatonaphthalen-1-yl)iminoazaniumyl]-2-sulfonatophenyl]ethyl]-3-sulfonatophenyl]azaniumylidene]amino]-8-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C46H34N8O14S4.4Na/c55-53(51-43-23-21-41(49-47-31-7-3-1-4-8-31)39-27-35(69(57,58)59)17-19-37(39)43)33-15-13-29(45(25-33)71(63,64)65)11-12-30-14-16-34(26-46(30)72(66,67)68)54(56)52-44-24-22-42(50-48-32-9-5-2-6-10-32)40-28-36(70(60,61)62)18-20-38(40)44;;;;/h1-10,13-28H,11-12H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
PCKDGCQWSYMQJI-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N=[N+](C4=CC(=C(C=C4)CCC5=C(C=C(C=C5)[N+](=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC=CC=C8)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





